molecular formula C10H10N2 B1454213 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1014613-50-3

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1454213
CAS No.: 1014613-50-3
M. Wt: 158.2 g/mol
InChI Key: IOCSCGNRPAICJD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2 . The InChI code is 1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines, including this compound, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Researchers have explored derivatives of 1H-pyrrolo[2,3-b]pyridine for their potential as enzyme inhibitors, particularly targeting c-Met kinase. One study demonstrated that certain derivatives exhibit strong c-Met kinase inhibition and moderate ALK kinase inhibition, showing promise in cell inhibition assays (Liu et al., 2016). Another study focused on the synthesis of pyrrolyl-pyridine compounds, revealing significant anticancer activity against human cervical and breast cancer cell lines, highlighting the potential for novel anticancer therapies (Mallisetty et al., 2023).

Organic Synthesis and Chemical Properties

  • Research into the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has provided a new pathway to synthesize fused pyridines and pyrroles, showcasing the chemical versatility of the pyrrolo[2,3-b]pyridine framework. This method offers excellent regio- and stereoselectivity, broadening the scope for synthesizing structurally diverse compounds (Yang et al., 2015).
  • A novel approach to the photosensitized intramolecular [2+2] cycloaddition of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed, accelerated by the addition of Lewis acids. This method facilitates the stereoselective formation of cycloaddition products, underlining the compound's utility in creating complex molecular architectures (Arai & Ohkuma, 2020).

Novel Synthetic Methods

  • Advances in synthetic chemistry have led to the development of new methods for N-cyclopropylation of cyclic amides and azoles, demonstrating the compound's relevance in constructing nitrogen-containing heterocycles. These findings underscore the importance of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry and drug design (Gagnon et al., 2007).

Mechanism of Action

While the specific mechanism of action for 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is not mentioned in the search results, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Safety and Hazards

The safety information available indicates that 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine, have shown potent activities against FGFR1, 2, and 3 . This makes them of interest in drug discovery and development, particularly for conditions where the FGFR signaling pathway plays a crucial role .

Properties

IUPAC Name

2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCSCGNRPAICJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678019
Record name 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014613-50-3
Record name 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of N-boc-2-aminopicoline (10.4 g) in dry THF (70 ml) in an ice/salt bath was added, under an atmosphere of nitrogen, n-butyl lithium (2M solution in cyclohexane, 50 ml), keeping the temperature below 0° C. The reaction was stirred below 0° C. for 1 h before the addition of a solution of N-methyl-N-(methyloxy)cyclopropanecarboxamide (7.5 g) (available from Pfaltz-Bauer) in dry THF (20 ml). The reaction mixture was stirred at 0° C. for 2 h then warmed to 10° C. and poured into 5M hydrochloric acid (130 ml). The mixture was heated at 60° C. for 2 h, cooled and the aqueous layer separated. The aqueous layer was basified by the addition of 10M sodium hydroxide, with ice/water cooling, until the pH was 10-12. The resulting mixture was extracted with DCM (2×100 ml) and the combined organic extracts were washed with water (50 ml), dried using a hydrophobic frit and evaporated to give the title compound (7.89 g).
Name
N-boc-2-aminopicoline
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
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